2-Amino-3-(2-bromopyridin-4-yl)propanoic acid
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Overview
Description
2-Amino-3-(2-bromopyridin-4-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a bromopyridine moiety attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 4-pyridylacetic acid, followed by amination and subsequent carboxylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-bromopyridin-4-yl)propanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amino and pyridine groups can participate in redox reactions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups on the molecule .
Scientific Research Applications
2-Amino-3-(2-bromopyridin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme functions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in various binding interactions, while the amino and carboxyl groups can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target molecules and influence biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-fluorophenyl)propanoic acid: A phenylalanine derivative with a fluorine atom.
2-Amino-3-(4-nitrophenyl)propanoic acid: A phenylalanine derivative with a nitro group.
2-Amino-3-(4-chlorophenyl)propanoic acid: A phenylalanine derivative with a chlorine atom
Uniqueness
2-Amino-3-(2-bromopyridin-4-yl)propanoic acid is unique due to the presence of the bromopyridine moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
32918-48-2 |
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Molecular Formula |
C8H9BrN2O2 |
Molecular Weight |
245.07 g/mol |
IUPAC Name |
2-amino-3-(2-bromopyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C8H9BrN2O2/c9-7-4-5(1-2-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13) |
InChI Key |
ZXRSFYYBYBBZQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CC(C(=O)O)N)Br |
Origin of Product |
United States |
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